molecular formula C24H31ClO7 B1675158 Loteprednol etabonate CAS No. 82034-46-6

Loteprednol etabonate

Número de catálogo B1675158
Número CAS: 82034-46-6
Peso molecular: 466.9 g/mol
Clave InChI: DMKSVUSAATWOCU-HROMYWEYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Loteprednol etabonate is a corticosteroid used to treat eye pain, redness, and swelling caused by certain eye problems or eye surgery . It is also used to temporarily treat itching of the eye caused by a condition known as seasonal allergic conjunctivitis . It is a topical corticoid anti-inflammatory .


Synthesis Analysis

The synthesis of Loteprednol etabonate involves several steps. One method involves adding compound II and methyltetrahydrofuran into a reaction bottle under the protection of nitrogen, cooling to -5-0 ℃, dripping dimethyl isopropoxy silane methyl magnesium chloride, stirring, controlling the temperature to be 0-5 ℃, reacting for 1 hour . Another method involves filtering the reaction liquid containing the intermediate II, adding methanol into the filtrate, adding a prepared sodium carbonate solution at 15 ℃ for reaction for 2h .


Molecular Structure Analysis

Loteprednol etabonate Form II crystallizes in the space group P21 with a = 11.96312 (6), b = 14.91862 (5), c = 6.75715 (3) Å, β = 94.1584 (3)°, V = 1202.796 (6) Å3, and Z = 2 . The crystal structure is characterized by herringbone layers in the ab-plane .


Chemical Reactions Analysis

Loteprednol etabonate is a ‘soft drug’, one that is designed to be active locally at the site of administration and then rapidly metabolized to inactive components after eliciting its actions at the desired location, thereby subsequently minimizing the chance for adverse effects .


Physical And Chemical Properties Analysis

Loteprednol etabonate is a white to off-white powder . Its molecular formula is C24H31ClO7 .

Aplicaciones Científicas De Investigación

1. Stability-Indicating RP-HPLC Assay Method

  • Summary of Application : A new stability-indicating RP-HPLC assay method was developed and validated for quantitative determination of loteprednol etabonate in bulk drugs and in ophthalmic suspensions .
  • Methods of Application : The system consisted of Agilent Technologies Zorbax Eclipse XDB-Phenyl 5 µm 4.6 × 250 mm, and detection was performed at 244 nm. The mobile phase consisted of water–acetonitrile–acetic acid (34.5:65.0:0.5, v/v/v) run at a flow rate of 1 mL/min and maintained at room temperature .
  • Results or Outcomes : The calibration curve was linear from 30 to 70 µg/mL with r > 0.999. Accuracy (mean recovery 100.78%) and precision were found to be satisfactory .

2. Binary Polymeric Surfactant Mixtures

  • Summary of Application : This research was aimed at evaluating the solubilising efficacy of 5.0% w / w of different binary mixtures of commercial amphiphilic polymeric surfactants with the purpose of obtaining nanomicellar solutions containing a high amount of loteprednol etabonate (LE) .
  • Methods of Application : The selected LE-TPGS/HS nanomicelles, containing 0.253 mg/mL of the drug, had a small size (=13.57 nm) and uniform distribution (Polydispersity Index = 0.271), appeared completely transparent and perfectly filterable through 0.2 μm membrane filter, and remained stable up to 30 days at 4 °C .
  • Results or Outcomes : LE-TPGS/HS produced in vitro LE which sustained diffusion for 44 h (more than 40% of encapsulated LE). Furthermore, the lack of a significant cytotoxic effect on a sensitive corneal epithelial cell line makes it a candidate for further biological studies .

3. Treatment of Blepharokeratoconjunctivitis

  • Summary of Application : Loteprednol Etabonate (LE) is used in combination with Tobramycin for the treatment of Blepharokeratoconjunctivitis .
  • Methods of Application : An ophthalmic suspension combining LE 0.5% and Tobramycin 0.3% is used .
  • Results or Outcomes : LE/T is effective in the treatment of blepharokeratoconjunctivitis in adults, with similar efficacy as dexamethasone 0.1%/tobramycin 0.3%, but is associated with a lower risk of clinically significant increases in intraocular pressure .

4. Treatment of Giant Papillary Conjunctivitis

  • Summary of Application : LE is used to treat giant papillary conjunctivitis .
  • Methods of Application : The specific methods of application are not mentioned in the sources, but it is typically applied as an ophthalmic solution .
  • Results or Outcomes : LE blocks the release and action of inflammatory mediators and is clinically effective in the treatment of giant papillary conjunctivitis .

5. Treatment of Seasonal Allergic Conjunctivitis

  • Summary of Application : LE is used to treat seasonal allergic conjunctivitis .
  • Methods of Application : The specific methods of application are not mentioned in the sources, but it is typically applied as an ophthalmic solution .
  • Results or Outcomes : LE blocks the release and action of inflammatory mediators and is clinically effective in the treatment of seasonal allergic conjunctivitis .

6. Development of Lyotropic Liquid Crystalline Nanoparticles

  • Summary of Application : LE is used in the development of lyotropic liquid crystalline nanoparticles (LCNP) for ocular drug delivery .
  • Methods of Application : The specific methods of application are not mentioned in the source, but it involves the formulation of LE-loaded LCNP .
  • Results or Outcomes : The LE-loaded LCNP were found to overcome the disadvantages of traditional drug delivery systems, such as low drug permeation through the corneal surface, retention, and bioavailability .

7. Treatment of Inflammatory Conditions of the Anterior Segment

  • Summary of Application : Loteprednol Etabonate (LE) is used for the management of various inflammatory conditions affecting the anterior segment of the eye .
  • Methods of Application : LE ophthalmic suspension 0.5% and 0.2% formulations were first approved by the US Food and Drug Administration in 1998 .
  • Results or Outcomes : LE blocks the release and action of inflammatory mediators and is clinically effective in the treatment of these conditions .

8. Treatment of Patients After Corneal Refractive Surgery

  • Summary of Application : LE 0.5% is compared with fluorometholone (FML) 0.1% for treating patients after corneal refractive surgery .
  • Methods of Application : The specific methods of application are not mentioned in the source, but it involves the use of LE 0.5% and FML 0.1% .
  • Results or Outcomes : LE 0.5% and FML 0.1% had comparable efficacy in preventing corneal haze and corticosteroid-induced ocular hypertension, with no difference in visual acuity in patients after corneal refractive surgery .

9. Development of Nanomicelles for Ophthalmic Pathologies

  • Summary of Application : LE is used in the development of nanomicelles for the treatment of various ophthalmic pathologies such as age-related macular degeneration, uveitis, glaucoma, and cataract .
  • Methods of Application : The specific methods of application are not mentioned in the source, but it involves the formulation of LE-loaded nanomicelles .
  • Results or Outcomes : The LE-loaded nanomicelles were found to have an enhancing effect on LE solubility and possess a potential beneficial effect on various ophthalmic pathologies .

10. Treatment of Blepharitis

  • Summary of Application : LE is used in combination with Tobramycin for the treatment of Blepharitis .
  • Methods of Application : An ophthalmic suspension combining LE 0.5% and Tobramycin 0.3% is used .
  • Results or Outcomes : LE/T reduced composite blepharitis severity from baseline to day 15 and achieved full resolution of blepharitis signs in approximately half of patients after 15 days .

Safety And Hazards

Loteprednol etabonate should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Loteprednol etabonate is currently used in ophthalmic solution for the treatment of steroid responsive inflammatory conditions of the eye such as allergic conjunctivitis, uveitis, acne rosacea, superficial punctate keratitis, herpes zoster keratitis, iritis, cyclitis, and selected infective conjunctivitides . It is also used for the treatment of post-operative inflammation and pain following ocular surgery . Future directions could include exploring other potential uses and improving the formulation for better patient compliance and simplified dosing .

Propiedades

IUPAC Name

chloromethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,19+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKSVUSAATWOCU-HROMYWEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046468
Record name Loteprednol etabonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Corticosteroids like loteprednol etabonate inhibit the inflammatory response to a variety of inciting agents and likely delay or slow healing. They inhibit the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, deposition of collagen, and scar formation that are commonly associated with inflammation. While glucocorticoids are known to bind to and activate the glucocorticoid receptor, the molecular mechanisms involved in glucocorticoid/glucocorticoid receptor-dependent modulation of inflammation are not clearly established. Moreover, corticosteroids are thought to inhibit prostaglandin production through several independent mechanisms. In particular, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. The use of LE subsequently treats post-operative inflammation and pain following ocular surgery by managing the prostaglandin release, recruitment and travel of neutrophils and macrophages, and production of other inflammatory mediators that are intrinsically associated with the physical trauma of surgery.
Record name Loteprednol etabonate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14596
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Loteprednol etabonate

CAS RN

82034-46-6
Record name Loteprednol etabonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82034-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loteprednol etabonate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082034466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loteprednol etabonate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14596
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Loteprednol etabonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Androsta-1,4-diene-17-carboxylic acid, 17-[(ethoxycarbonyl)oxy]-11-hydroxy-3-oxo, chloromethyl ester, (11b,17a)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOTEPREDNOL ETABONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEH1EZ96K6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

220-224 °C
Record name Loteprednol etabonate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14596
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loteprednol etabonate
Reactant of Route 2
Loteprednol etabonate
Reactant of Route 3
Loteprednol etabonate
Reactant of Route 4
Loteprednol etabonate
Reactant of Route 5
Loteprednol etabonate
Reactant of Route 6
Reactant of Route 6
Loteprednol etabonate

Citations

For This Compound
3,900
Citations
CE Pavesio, HH DeCory - British journal of ophthalmology, 2008 - bjo.bmj.com
… Loteprednol etabonate (LE) is an ester corticosteroid with a high therapeutic index that contains an ester, rather than a ketone, at carbon-20 of the prednisolone core structure. LE …
Number of citations: 123 bjo.bmj.com
TL Comstock, HH DeCory - International Journal of Inflammation, 2012 - hindawi.com
… The most promising drug candidate among cortienic acid-based derivatives synthesized by Bodor and colleagues was loteprednol etabonate (LE; chloromethyl 17α-ethoxycarbonyloxy-…
Number of citations: 132 www.hindawi.com
JD Sheppard, TL Comstock, ME Cavet - Advances in therapy, 2016 - Springer
… The corticosteroid loteprednol etabonate (LE) contains an ester rather than a ketone at the C-20 position, minimizing the potential for side effects, including IOP elevation. In early pivotal …
Number of citations: 105 link.springer.com
L Schopf, E Enlow, A Popov, J Bourassa… - Ophthalmology and …, 2014 - Springer
… of ocular tissues to loteprednol etabonate with LE-MPP 0.4% as compared to Lotemax 0.5% in this study indicates that MPP formulation of loteprednol etabonate may have resulted in a …
Number of citations: 70 link.springer.com
S Noble, KL Goa - BioDrugs, 1998 - Springer
… Results from in vitro[8] and animal[9] studies indicate that loteprednol etabonate has good ocular penetration. Loteprednol etabonate and its 2 metabolites were detected in the cornea, …
Number of citations: 47 link.springer.com
JD BARTLETT, B HORWITZ, R LAIBOVITZ… - Journal of Ocular …, 1993 - liebertpub.com
… clinical data have suggested that loteprednol etabonate … clinical data have suggested that loteprednol etabonate … Safety and efficacy of loteprednol etabonate for treatment of papillae in …
Number of citations: 133 www.liebertpub.com
SS Lane, EJ Holland - Journal of Cataract & Refractive Surgery, 2013 - Elsevier
… obtained through treatment with loteprednol etabonate or prednisolone acetate after cataract surgery. In addition, treatment with loteprednol etabonate may result in less IOP fluctuation. …
Number of citations: 60 www.sciencedirect.com
GD Novack, J Howes, RS Crockett… - Journal of …, 1998 - journals.lww.com
… loteprednol etabonate. Patients and Methods: All subjects (healthy volunteers or patients with inflammation or allergy) in all sponsored loteprednol etabonate … with loteprednol etabonate …
Number of citations: 119 journals.lww.com
TLEUSU Study - American journal of ophthalmology, 1999 - Elsevier
… Given the efficacy of loteprednol etabonate in treating external and intraocular inflammation, … development of loteprednol etabonate, was to restrict the effects of loteprednol etabonate to …
Number of citations: 94 www.sciencedirect.com
R Stewart, B Horwitz, J Howes, GD Novack… - Journal of Cataract & …, 1998 - Elsevier
… lo Therefore, loteprednol etabonate is designed to exert … Controlled trials have found loteprednol etabonate to be … efficacy and safety of loteprednol etabonate 0.5% in controlling …
Number of citations: 80 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.